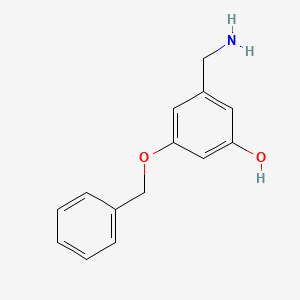

3-Benzyloxy-5-hydroxybenzylamine

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-(aminomethyl)-5-phenylmethoxyphenol |

InChI |

InChI=1S/C14H15NO2/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10,15H2 |

InChI Key |

FBLPJMDNWMJNDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)CN |

Origin of Product |

United States |

Preparation Methods

Demethylation of Methoxybenzylamine Precursors

A primary route involves the demethylation of 3-benzyloxy-5-methoxybenzylamine using hydrobromic acid (HBr). In US12024483B2, methoxybenzylamine is refluxed with 48% HBr, where excess water is removed via distillation to concentrate the acid and elevate the reaction temperature. This step enhances the demethylation efficiency, achieving >90% conversion within 6 hours. The resultant this compound is isolated via neutralization with NaOH, followed by extraction with ethyl acetate. Critically, this method avoids high-concentration HBr, reducing equipment corrosion and safety risks.

Benzyl Protection and Deprotection Strategies

WO2017136254A1 outlines a multi-step approach leveraging orthogonal protecting groups. Starting with a hydroxylamine derivative, the 5-hydroxy group is protected as a benzyl ether (Bn-O-) using benzyl bromide under basic conditions. The amine group is concurrently protected as a tert-butoxycarbonyl (Boc) carbamate, ensuring regioselectivity during subsequent reactions. After coupling and reduction steps, the Boc group is removed with trifluoroacetic acid (TFA), yielding the free amine. Final debenzylation via catalytic hydrogenation (Pd/C, H₂) furnishes the target compound. This method achieves an overall yield of 65–70%, with purity >98% by HPLC.

Challenges in Debenzylation

The DTIC report highlights instability issues during debenzylation. Attempts to hydrolyze 3-benzyloxy-5-methoxybenzylamine with HCl or H₂SO₄ resulted in decomposition or yields <20%. Similarly, catalytic hydrogenation led to over-reduction of the aromatic ring, necessitating optimized conditions (e.g., 10% Pd/C, 30 psi H₂, 25°C) to suppress side reactions. These findings underscore the sensitivity of the benzyloxy group to harsh acidic or reductive environments.

Reaction Optimization and Kinetic Analysis

Acid-Catalyzed Demethylation

The demethylation kinetics in HBr follow a pseudo-first-order model, with a rate constant at 110°C. Elevated temperatures (>100°C) accelerate the reaction but risk hydrolyzing the benzyl ether. A balance is achieved by distilling excess water to maintain HBr concentration at 40–45%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) improve benzylation yields by stabilizing intermediates. For example, WO2017136254A1 reports a 78% yield when benzyl bromide is added to a MeCN solution at 50°C. In contrast, ethereal solvents (THF, dioxane) reduce yields to <50% due to poor solubility of the hydroxylamine precursor.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (CHCl₃:MeOH, 9:1) effectively separates this compound from byproducts like methylene-bis-aminopyrimidines. The compound exhibits a distinct Rf = 0.35 in this system.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 5H, Bn), 6.85 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.65 (d, J = 8.8 Hz, 1H, Ar-H), 4.92 (s, 2H, CH₂-Bn), 3.45 (s, 2H, NH₂).

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Byproduct Formation

Methylene-bis-aminopyrimidines arise from amine dimerization during coupling steps. Adding stoichiometric NaOH during workup precipitates these dimers, simplifying isolation.

Sensitivity to Oxidation

The phenolic -OH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions. Antioxidants like BHT (0.1 wt%) further stabilize intermediates.

Applications and Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzyloxy-5-hydroxybenzylamine?

Methodological Answer: The synthesis typically involves benzylation of a hydroxy-substituted benzaldehyde precursor, followed by reductive amination. For example:

Benzylation: React 3,5-dihydroxybenzaldehyde with benzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C to introduce the benzyloxy group .

Reductive Amination: Convert the aldehyde group to an amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR (¹H/¹³C) .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for benzyloxy and hydroxy-substituted benzene), benzyl methylene (δ 4.8–5.2 ppm), and amine protons (δ 1.5–2.5 ppm, broad).

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in a solvent like ethanol/water and refine using SHELXL .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- Acid-Base Extraction: Exploit the amine’s basicity by protonating with HCl, followed by neutralization to isolate the free base .

Advanced Research Questions

Q. How can researchers address low yields in the benzylation step during synthesis?

Methodological Answer:

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like monoamine oxidase).

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in aqueous solutions .

Q. How can stability studies be designed for this compound under varying pH and temperature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.